molecular formula C10H11BrN4O2 B2530606 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid CAS No. 1338077-65-8

4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

Cat. No.: B2530606
CAS No.: 1338077-65-8
M. Wt: 299.128
InChI Key: MUYNFZZIMWSLIY-UHFFFAOYSA-N
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Description

4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is a chemical compound with a complex structure that includes a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the bromination of 1,3,5-trimethylpyrazole, followed by coupling reactions to form the bipyrazole structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3,5-trimethylpyrazole
  • 1,3,5-Trimethyl-4-bromo-1H-pyrazole
  • 4-Bromo-1-methyl-1H-1,2,4-triazole

Uniqueness

4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is unique due to its bipyrazole structure, which provides distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-4-6(5(2)15(3)14-4)8-7(11)9(10(16)17)13-12-8/h1-3H3,(H,12,13)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNFZZIMWSLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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